2-[(4-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-[(4-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Substitution Reactions: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Methylation: The methylamino group can be introduced through a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(4-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Biological Studies: Used in studies to understand its interaction with biological targets such as receptors and enzymes.
Industrial Applications: Potential use in the synthesis of other heterocyclic compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-2-one: Similar structure but different position of the methyl group.
2-[(4-chlorophenyl)methylamino]-4-methyl-1H-pyrimidin-6-one: Similar structure but different position of the methyl group.
2-[(4-chlorophenyl)methylamino]-5-methyl-1H-pyrimidin-4-one: Similar structure but different position of the methyl group.
Uniqueness
2-[(4-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituents on the pyrimidine ring can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-6-11(17)16-12(15-8)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLNWHIFBWASRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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